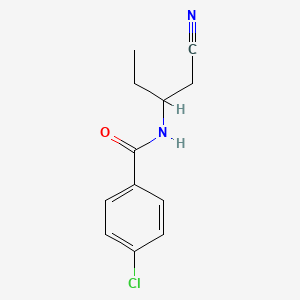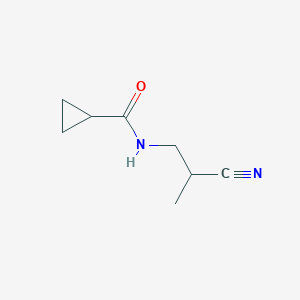
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, commonly known as CINPA1, is a small molecule inhibitor that selectively inhibits the activity of the motor protein kinesin-1. Kinesin-1 is a microtubule-based motor protein that plays a crucial role in intracellular transport of organelles, vesicles, and other cargoes. The inhibition of kinesin-1 by CINPA1 has potential applications in scientific research, drug discovery, and therapeutic interventions.
作用机制
CINPA1 selectively inhibits the ATPase activity of kinesin-1 by binding to a specific site on the motor domain of the protein. This results in the inhibition of kinesin-1-mediated transport along microtubules.
Biochemical and Physiological Effects
The inhibition of kinesin-1 by CINPA1 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit axonal transport in neurons, and impair the trafficking of lysosomes and autophagosomes in cells.
实验室实验的优点和局限性
CINPA1 has several advantages as a tool for scientific research. It is a highly selective inhibitor of kinesin-1, which allows for the specific inhibition of kinesin-1-mediated transport without affecting other cellular processes. CINPA1 is also a small molecule inhibitor, which makes it easy to administer to cells and animals. However, CINPA1 also has some limitations. It is a synthetic compound, which means that it may have off-target effects or toxicity. Additionally, the inhibition of kinesin-1 by CINPA1 may not fully recapitulate the effects of genetic knockdown or knockout of kinesin-1.
未来方向
There are several future directions for the use of CINPA1 in scientific research. One potential application is in the development of new cancer therapies. The inhibition of kinesin-1 by CINPA1 has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent. Another potential application is in the study of neurodegenerative diseases. Kinesin-1 has been implicated in the transport of proteins and organelles along axons, and the inhibition of kinesin-1 by CINPA1 may provide insights into the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, CINPA1 may also be used in the development of new drugs that target kinesin-1 for therapeutic interventions.
合成方法
CINPA1 can be synthesized using a multi-step chemical synthesis process. The synthesis involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde and 4-nitrophenylacetonitrile to form a Schiff base, which is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with (E)-3-(4-nitrophenyl)-2-cyanoacrylamide in the presence of a base to yield CINPA1.
科学研究应用
CINPA1 has been extensively used in scientific research to investigate the role of kinesin-1 in various cellular processes. It has been shown to inhibit the transport of organelles, vesicles, and other cargoes along microtubules in cells. CINPA1 has also been used to study the effects of kinesin-1 inhibition on cell division, neuronal development, and cancer cell migration.
属性
IUPAC Name |
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O5/c1-26-16-9-11(8-15(19)17(16)27-2)7-12(10-20)18(23)21-13-3-5-14(6-4-13)22(24)25/h3-9H,1-2H3,(H,21,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLCQTUAIGWOGT-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)



![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)



![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)
![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
